molecular formula C6H6N2O3 B13004644 4-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid

4-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13004644
M. Wt: 154.12 g/mol
InChI Key: QXNIBTRMMIJFBE-UHFFFAOYSA-N
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Description

4-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of pyrazole with acetone to form 1-methyl-1H-pyrazole. This intermediate is then reacted with chloroalkyl carboxylic acid to yield this compound .

Chemical Reactions Analysis

4-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

4-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-Methyl-1H-pyrazole-5-carboxylic acid:

    5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: Contains a phenyl group, which influences its chemical properties and biological activities.

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

4-formyl-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C6H6N2O3/c1-8-5(6(10)11)4(3-9)2-7-8/h2-3H,1H3,(H,10,11)

InChI Key

QXNIBTRMMIJFBE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C=O)C(=O)O

Origin of Product

United States

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